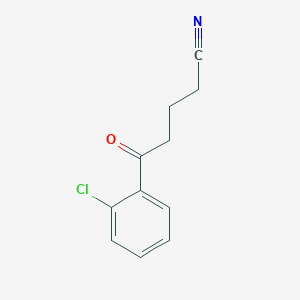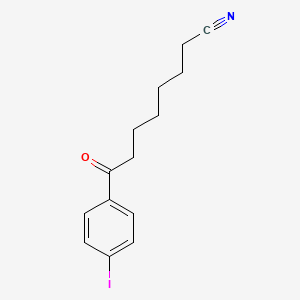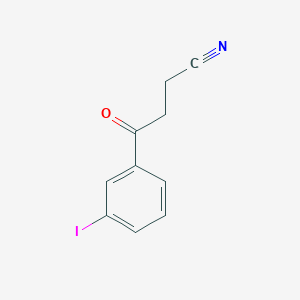
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium
Übersicht
Beschreibung
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium is an organic compound with the molecular formula C10H8KNO5S and a molecular weight of 293.34 g/mol . This compound belongs to the class of phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium typically involves the reaction of phthalic anhydride with aminoethanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium can be compared with other similar compounds, such as:
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): This compound contains an additional iodine atom, which can influence its reactivity and biological activity.
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: This compound has a similar core structure but different substituents, affecting its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
91893-72-0 |
|---|---|
Molekularformel |
C10H9KNO5S |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
potassium;2-(1,3-dioxoisoindol-2-yl)ethanesulfonate |
InChI |
InChI=1S/C10H9NO5S.K/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16;/h1-4H,5-6H2,(H,14,15,16); |
InChI-Schlüssel |
YSWSVQUSZXSMNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)O.[K] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














